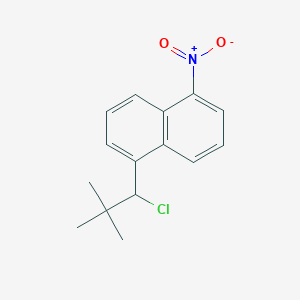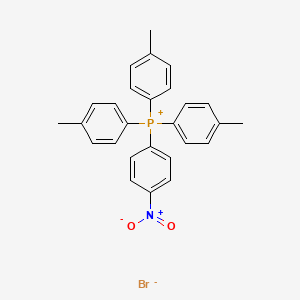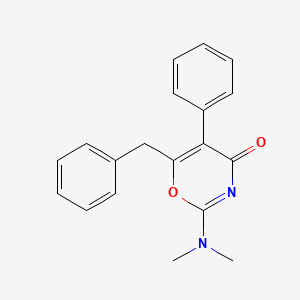
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a naphthalene ring and a chloroalkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene typically involves the nitration of naphthalene followed by the introduction of the chloroalkyl group. One common method is as follows:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitronaphthalene.
Alkylation: The 5-nitronaphthalene is then subjected to Friedel-Crafts alkylation using 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 1-(1-Chloro-2,2-dimethylpropyl)-5-aminonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as dyes and pigments.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation process.
Substitution: The chloro group is replaced by a nucleophile through a nucleophilic substitution reaction.
類似化合物との比較
Similar Compounds
1-(1-Chloro-2,2-dimethylpropyl)-naphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronaphthalene: Lacks the chloroalkyl group, limiting its applications in alkylation reactions.
Uniqueness
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is unique due to the presence of both a nitro group and a chloroalkyl group, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
89727-59-3 |
|---|---|
分子式 |
C15H16ClNO2 |
分子量 |
277.74 g/mol |
IUPAC名 |
1-(1-chloro-2,2-dimethylpropyl)-5-nitronaphthalene |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2,3)14(16)12-8-4-7-11-10(12)6-5-9-13(11)17(18)19/h4-9,14H,1-3H3 |
InChIキー |
XQCRKFIIKDQRLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=CC=CC2=C1C=CC=C2[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)


![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)

![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)


![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
